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Compound Name: 5-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B174492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 5-Bromo-3,3-dimethylindolin-
2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a

two-step process commencing with the commercially available starting material, 5-

bromoindolin-2-one. The methodology involves a sequential methylation at the C3 position of

the oxindole ring, utilizing a strong base and a methylating agent. This protocol is designed to

be a reliable and reproducible method for obtaining the target compound in good yield.

Introduction
5-Bromo-3,3-dimethylindolin-2-one is a key intermediate in the synthesis of various

biologically active molecules. The presence of the bromine atom allows for further

functionalization through cross-coupling reactions, while the gem-dimethyl group at the C3

position can impart specific conformational constraints and metabolic stability to the final drug

candidates. This protocol details a robust laboratory-scale synthesis of this important scaffold.
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Reagent/Materi
al

Chemical
Formula

Molecular
Weight ( g/mol
)

Role
Supplier
Suggestion

5-Bromoindolin-

2-one
C₈H₆BrNO 212.05 Starting Material

Commercially

Available

Sodium Hydride

(60% dispersion

in mineral oil)

NaH 24.00 Base

Standard

Chemical

Supplier

Methyl Iodide CH₃I 141.94
Methylating

Agent

Standard

Chemical

Supplier

Anhydrous

Dimethylformami

de (DMF)

C₃H₇NO 73.09 Solvent

Standard

Chemical

Supplier

Saturated

aqueous

Ammonium

Chloride solution

NH₄Cl 53.49 Quenching Agent
Prepared in-

house

Ethyl Acetate C₄H₈O₂ 88.11
Extraction

Solvent

Standard

Chemical

Supplier

Brine (Saturated

NaCl solution)
NaCl 58.44 Washing Agent

Prepared in-

house

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 Drying Agent

Standard

Chemical

Supplier

Hexanes C₆H₁₄ 86.18
Recrystallization

Solvent

Standard

Chemical

Supplier
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Step 1: Synthesis of 5-Bromo-3-methylindolin-2-one
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

a dropping funnel, and a nitrogen inlet, add 5-bromoindolin-2-one (1.0 eq).

Inert Atmosphere: Purge the flask with dry nitrogen gas.

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material

completely.

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq,

60% dispersion in mineral oil) portion-wise to the stirred solution.

Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the

sodium enolate is indicated by the evolution of hydrogen gas.

Methylation: Add methyl iodide (1.1 eq) dropwise via the dropping funnel, maintaining the

temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow

addition of saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volumes).

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 5-bromo-3-methylindolin-2-one.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure

product.
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Step 2: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one
Reaction Setup: In a similar setup as Step 1, dissolve the purified 5-bromo-3-methylindolin-

2-one (1.0 eq) in anhydrous DMF.

Inert Atmosphere: Maintain a dry nitrogen atmosphere.

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in

mineral oil) portion-wise.

Enolate Formation: Stir the mixture at 0 °C for 30 minutes.

Second Methylation: Add methyl iodide (1.1 eq) dropwise at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours,

monitoring by TLC.

Work-up: Follow the same work-up procedure as in Step 1: quench with saturated aqueous

ammonium chloride, extract with ethyl acetate, wash with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and

concentrate in vacuo.

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g.,

hexanes or ethanol/water) to afford pure 5-Bromo-3,3-dimethylindolin-2-one as a solid.
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Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

Start: 5-Bromoindolin-2-one

Step 1: Monomethylation

5-Bromo-3-methylindolin-2-one

Reaction

Reagents:
1. NaH, anhy. DMF, 0°C

2. CH₃I

Step 2: Second Methylation
Purification:

Column Chromatography or
Recrystallization

Final Product:
5-Bromo-3,3-dimethylindolin-2-one

Reaction

Reagents:
1. NaH, anhy. DMF, 0°C

2. CH₃I

Purification:
Recrystallization

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromo-3,3-dimethylindolin-2-one.

To cite this document: BenchChem. [Application Note: Synthesis of 5-Bromo-3,3-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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